2-Oxazolepropanol, 4,5-dimethyl-
Description
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Substituents on the oxazole ring significantly influence physicochemical properties and reactivity. Below, we analyze key oxazole derivatives from the evidence to infer trends relevant to hypothetical 2-oxazolepropanol derivatives.
Properties
CAS No. |
1082398-98-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-7(2)11-8(9-6)4-3-5-10/h10H,3-5H2,1-2H3 |
InChI Key |
DLNPFWMJUNUFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol typically involves the reaction of primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs2CO3). This method allows for the efficient formation of oxazole derivatives in a single step .
Industrial Production Methods
While specific industrial production methods for 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Oxazole Compounds
Structural and Molecular Properties
The following table summarizes critical molecular data for oxazole derivatives from the evidence:
Key Observations :
- Substituent Effects : Bulky substituents (e.g., triiodoalkyl in ) increase molecular weight drastically, whereas simpler alkyl or aryl groups (e.g., methyl-propylphenyl in ) result in moderate weights.
- Hydrogen Bonding : Ethoxyethyl-substituted oxazole () has higher H-bond acceptor capacity (3) compared to iodinated analogs (2), influencing solubility and reactivity.
Physicochemical and Functional Comparisons
Solubility and Reactivity
- Water Solubility: While direct data for oxazolepropanol derivatives are absent, slightly soluble behavior is noted for structurally distinct imidazolidinediones (e.g., 1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione in ). This suggests oxazole derivatives with polar groups (e.g., hydroxyl in propanol) may exhibit higher solubility than halogenated or aryl-substituted analogs.
- Stability : Iodinated oxazoles () are likely less stable under thermal or photolytic conditions due to weaker C-I bonds, whereas fluorinated analogs () may exhibit enhanced stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
